2,3-Dimethyl-5-isopropylpyrazine

Description

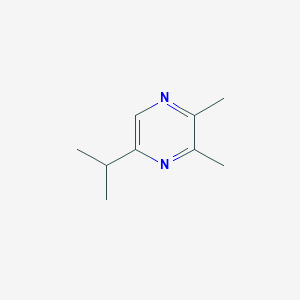

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)9-5-10-7(3)8(4)11-9/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYGJBEUZEJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335950 | |

| Record name | 2,3-dimethyl-5-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40790-21-4 | |

| Record name | 2,3-dimethyl-5-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dimethyl-5-isopropylpyrazine chemical properties and structure

An In-Depth Technical Guide to 2,3-Dimethyl-5-isopropylpyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 40790-21-4) is a substituted pyrazine, a class of heterocyclic aromatic organic compounds that are pivotal in the fields of flavor and fragrance chemistry.[1] Pyrazines are renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and earthy notes that are integral to the sensory experience of many cooked foods, such as coffee and cocoa.[2][3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of this compound, offering field-proven insights for its application and study.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to predicting its behavior in various matrices and designing applications.

Molecular Identity and Structure

The structural arrangement of the methyl and isopropyl groups on the pyrazine ring dictates the compound's unique organoleptic and chemical properties.

-

IUPAC Name: 2,3-dimethyl-5-propan-2-ylpyrazine[4]

-

Synonyms: 2,3-dimethyl-5-(1-methylethyl)pyrazine, 5-isopropyl-2,3-dimethylpyrazine[5]

-

SMILES: CC1=NC=C(N=C1C)C(C)C[4]

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound.

Physicochemical Data

The quantitative properties of a compound are critical for its handling, formulation, and application. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Reference(s) |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Boiling Point | 206.0 - 207.0 °C (at 760 mm Hg) | [5] |

| Density (Predicted) | 0.947 ± 0.06 g/cm³ | [7] |

| Flash Point (TCC) | 77.0 °C (171.0 °F) | [5] |

| Solubility | Soluble in alcohol; Water: 564.9 mg/L at 25°C (estimated) | [5] |

| logP (o/w) (Estimated) | 1.886 | [5][7] |

| CAS Number | 40790-21-4 | [4][5] |

Part 2: Synthesis and Analysis

The controlled synthesis and accurate analysis of this compound are crucial for ensuring purity, and consistency, and for studying its formation in natural systems.

Plausible Synthesis Pathway

The industrial synthesis of specific alkylpyrazines is often proprietary. However, a common and logical approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine, followed by an oxidation step to form the aromatic pyrazine ring. This mimics the non-enzymatic browning (Maillard) reactions that produce pyrazines in food.

A plausible synthesis for this compound involves two key steps:

-

Condensation: Reaction of 2,3-butanedione (diacetyl) with 1,2-diamino-3-methylbutane to form the intermediate 2,3-dimethyl-5-isopropyl-5,6-dihydropyrazine. The choice of these reactants is causal: the dicarbonyl provides the C2-C3 backbone with its methyl groups, while the diamine provides the nitrogen atoms and the C5-C6 backbone with the isopropyl substituent.

-

Oxidation/Dehydrogenation: The dihydropyrazine intermediate is then dehydrogenated to form the stable, aromatic pyrazine ring. This can be achieved using various oxidizing agents or catalytic methods, such as passing the vapor over a metal catalyst.[8]

Caption: Generalized workflow for the synthesis of alkylpyrazines.

Analytical Methodology: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like alkylpyrazines, owing to its high resolving power and sensitivity.[9][10] The mass spectra of positional isomers of alkylpyrazines can be very similar, making chromatographic separation and the use of retention indices (RI) critical for unambiguous identification.[9]

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the analysis of this compound in a sample matrix.

-

Sample Preparation (Solvent Extraction):

-

To 5 mL of a liquid sample (or a solvent extract of a solid sample), add an appropriate internal standard (e.g., 2-methyl-3-isopropylpyrazine-d₃) to correct for matrix effects and variations in injection volume.

-

Add 2 mL of a high-purity organic solvent (e.g., dichloromethane or diethyl ether).

-

Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte to the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the organic layer to a 2 mL autosampler vial for GC-MS analysis.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or polar (e.g., ZB-WAXplus) column is chosen based on the need to separate specific isomers.[9]

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes. This program is designed to separate analytes based on their boiling points and interactions with the stationary phase.

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

-

-

Caption: Standard workflow for GC-MS analysis of pyrazines.

Part 3: Applications and Safety Profile

Industrial Applications

As a member of the alkylpyrazine family, this compound is utilized as a flavoring agent in the food industry.[5] Pyrazines are key contributors to the desirable "Maillard" or roasted flavors that develop during the cooking of many foods. They are used in minute quantities to impart or enhance nutty, roasted, cocoa, or coffee-like notes in a wide array of products, including baked goods, beverages, and savory snacks.[3]

Safety and Toxicology

Conclusion

This compound is a significant aroma chemical whose properties are defined by its substituted pyrazine structure. Its synthesis is based on fundamental organic reactions that mirror its natural formation in food, and its analysis is reliably achieved through high-resolution GC-MS techniques. While specific toxicological data is limited, the broader class of food-grade pyrazines is well-studied and considered safe for its intended use in the flavor industry. This guide provides the foundational technical knowledge required for professionals to effectively utilize and study this potent flavor compound.

References

- 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4. (n.d.). The Good Scents Company.

-

This compound | C9H14N2 | CID 528109. (n.d.). PubChem. Retrieved from [Link]

- 2,3-dimethyl-5-propylpyrazine, 32262-98-9. (n.d.). The Good Scents Company.

- 2,3-DIMETHYLPYRAZINE. (n.d.). Flavor Extract Manufacturers Association (FEMA).

- 2,3-dimethyl-5-isobutyl pyrazine, 54410-83-2. (n.d.). The Good Scents Company.

-

Compound 528109: this compound. (2025). Data.gov. Retrieved from [Link]

- vp40014 this compound. (n.d.). VSNCHEM.

- Toxicological Profile of 2-Ethyl-5-isopropylpyrazine: A Technical Guide. (2025). Benchchem.

- Lojzova, L., Riddellova, K., Hajslova, J., Zrostlikova, J., Schurek, J., & Cajka, T. (n.d.).

- Cohen, S. M., et al. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.

- Api, A. M., et al. (2023). Fragrance material safety assessment of 2-methoxy-3(5 and 6)-isopropyl-pyrazine. Food and Chemical Toxicology.

-

2-Methyl-5-isopropylpyrazine (YMDB01446). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

-

Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

- 2,3-Dimethyl-5-isopentylpyrazine. (n.d.). NIST WebBook.

- 2-isopropyl pyrazine, 29460-90-0. (n.d.). The Good Scents Company.

- 2-methyl-5-isopropyl pyrazine, 13925-05-8. (n.d.). The Good Scents Company.

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (2019). ResearchGate. Retrieved from [Link]

-

Krings, U., & Berger, R. G. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Retrieved from [Link]

- Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. (n.d.). NIST WebBook.

- CN102002006B - Method for preparing 2,3-dimethyl pyrazine. (n.d.). Google Patents.

-

2,3-Dimethylpyrazine | C6H8N2 | CID 22201. (n.d.). PubChem. Retrieved from [Link]

- CN105237485A - Synthetic method for 2,3-dimethyl pyrazine. (n.d.). Google Patents.

- Exploring the Chemical Profile: 2-Ethyl-3,5-dimethylpyrazine for Industrial Applications. (n.d.). Advanced Biotech.

-

Lang, R., et al. (2018). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH. Retrieved from [Link]

- Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. (n.d.). NIST WebBook.

-

Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025). PubMed. Retrieved from [Link]

- Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. (2025). Benchchem.

- CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine. (n.d.). Google Patents.

- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H14N2 | CID 528109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4 [thegoodscentscompany.com]

- 6. vsnchem.com [vsnchem.com]

- 7. This compound CAS#: 40790-21-4 [chemicalbook.com]

- 8. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]

- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-isopropylpyrazine

Abstract

Introduction and Retrosynthetic Analysis

2,3-Dimethyl-5-isopropylpyrazine is an alkyl-substituted pyrazine. These compounds are known for their potent aroma and flavor profiles and are found in a variety of roasted and fermented foods. Beyond their organoleptic properties, the pyrazine ring is a common motif in pharmacologically active molecules. The strategic placement of alkyl groups on the pyrazine core can significantly influence its biological activity, making targeted synthesis a key area of interest.

Our synthetic approach is guided by a logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The core of pyrazine synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation or dehydrogenation step to achieve the aromatic pyrazine ring.

Caption: Retrosynthetic analysis of this compound.

Following this retrosynthetic logic, our proposed synthesis is a two-stage process:

-

Synthesis of the Key Dicarbonyl Intermediate: Preparation of 3-methyl-1,2-butanedione from a commercially available ketone.

-

Assembly and Aromatization of the Pyrazine Core: Condensation of the dicarbonyl intermediate with 1,2-diaminopropane, followed by dehydrogenation to yield the target pyrazine.

Proposed Synthesis Pathway I: From 3-Methyl-2-butanone

This pathway represents a robust and logical approach to the synthesis of this compound, commencing with the oxidation of a readily available ketone.

Step 1: Synthesis of 3-Methyl-1,2-butanedione

The critical dicarbonyl precursor, 3-methyl-1,2-butanedione, can be synthesized via the oxidation of 3-methyl-2-butanone. The oxidation of ketones can be achieved using various reagents; a common and effective method involves the use of selenium dioxide (SeO₂) or other oxidizing agents that can selectively oxidize a methylene group adjacent to a carbonyl to a new carbonyl group.[1]

Caption: Proposed oxidation of 3-Methyl-2-butanone to 3-Methyl-1,2-butanedione.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-butanone (1.0 eq).

-

Reagent Addition: Add selenium dioxide (1.1 eq) and a solvent mixture of dioxane and water (e.g., 10:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The black precipitate of selenium metal is removed by filtration through a pad of celite.

-

Purification: The filtrate is then subjected to extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.

Causality of Experimental Choices:

-

Selenium Dioxide: SeO₂ is a classic and reliable reagent for the α-oxidation of ketones.

-

Solvent System: The dioxane/water mixture provides good solubility for both the organic substrate and the inorganic oxidizing agent.

-

Reflux Conditions: Heating is necessary to overcome the activation energy of the reaction.

Step 2: Condensation and Dehydrogenation to this compound

The synthesized 3-methyl-1,2-butanedione is then condensed with 1,2-diaminopropane to form the dihydropyrazine intermediate, which is subsequently dehydrogenated to the aromatic pyrazine. This two-step sequence can often be performed in a single pot.[2][3]

Caption: Proposed condensation and dehydrogenation to form the target pyrazine.

Experimental Protocol:

-

Condensation: To a solution of 3-methyl-1,2-butanedione (1.0 eq) in a suitable solvent such as ethanol, add 1,2-diaminopropane (1.05 eq) dropwise at room temperature. The reaction is typically exothermic.

-

Formation of Dihydropyrazine: Stir the mixture at room temperature for several hours to ensure the complete formation of the 2,3-dimethyl-5-isopropyl-5,6-dihydropyrazine intermediate.

-

Dehydrogenation: For the dehydrogenation step, several methods can be employed:

-

Air Oxidation: A simple and environmentally friendly method involves bubbling air through the reaction mixture, often in the presence of a base like potassium hydroxide, and heating to reflux.[3]

-

Catalytic Dehydrogenation: Alternatively, a metal catalyst such as copper chromite or palladium on carbon can be used under an inert atmosphere with heating.[4]

-

-

Work-up and Purification: After the dehydrogenation is complete (monitored by GC-MS), the reaction mixture is cooled. If a solid catalyst was used, it is removed by filtration. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried, and the final product is purified by fractional distillation under reduced pressure.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for such condensations.

-

Stoichiometry: A slight excess of the diamine can help to drive the condensation to completion.

-

Dehydrogenation Method: The choice of dehydrogenation method can depend on the desired scale and environmental considerations. Air oxidation is greener, while catalytic methods may offer higher yields and selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimated based on analogous reactions reported in the literature for similar alkylpyrazines.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Key Reagent | Conditions | Estimated Yield |

| 1 | 3-Methyl-2-butanone | 1.0 | - | - | SeO₂ (1.1 eq) | Reflux in dioxane/water | 60-70% |

| 2 | 3-Methyl-1,2-butanedione | 1.0 | 1,2-Diaminopropane | 1.05 | Air/KOH or Pd/C | Reflux in Ethanol | 70-85% |

Alternative Synthetic Considerations

While the proposed pathway is robust, other synthetic strategies could be considered:

-

Direct Alkylation: Alkylation of a pre-existing pyrazine, such as 2,3-dimethylpyrazine, with an isopropylating agent. However, this approach may suffer from poor regioselectivity and the potential for multiple alkylations.

-

Biosynthesis: The use of microorganisms to produce alkylpyrazines is a growing field. While a specific organism for the target molecule is not known, metabolic engineering could potentially be employed to develop a biocatalytic route.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic pathway for this compound. By leveraging established chemical principles for the synthesis of the key dicarbonyl intermediate and the subsequent condensation and dehydrogenation steps, researchers can confidently approach the preparation of this target molecule. The provided experimental protocols, along with the rationale behind the chosen conditions, offer a solid foundation for laboratory execution. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google P

- CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google P

-

Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites - ResearchGate. (URL: [Link])

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. (URL: [Link])

- US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google P

Sources

The Elusive Aroma: A Technical Guide to the Natural Occurrence of 2,3-Dimethyl-5-isopropylpyrazine in Food Products

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-5-isopropylpyrazine, a significant but often under-reported alkylpyrazine contributing to the flavor profiles of a variety of food products. While specific literature on this compound is limited, this guide synthesizes available data, along with insights from closely related pyrazine derivatives, to offer a detailed exploration for researchers, scientists, and professionals in drug development. We will delve into the mechanistic pathways of its formation, its likely natural occurrences, sensory characteristics, and robust analytical methodologies for its detection and quantification. This document is designed to be a practical resource, bridging the gap in current literature and providing a solid foundation for future research into this intriguing flavor compound.

Introduction: The Significance of Pyrazines in Food Flavor

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the desirable roasted, nutty, and toasted aromas in a vast array of thermally processed foods. Their contribution to the overall flavor profile is often disproportionate to their concentration, as many possess remarkably low odor thresholds. These compounds are primarily formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during cooking and food processing. The specific substitution patterns of alkyl groups on the pyrazine ring dictate the precise sensory characteristics of each molecule. Among the myriad of pyrazines, this compound stands as a noteworthy contributor to the flavor orchestra of many foods, although it is less frequently singled out in research compared to its more common counterparts.

Formation Pathways: The Genesis of this compound

The primary route for the formation of this compound in food is the Maillard reaction.[1][2][3] This intricate cascade of reactions is influenced by factors such as temperature, pH, water activity, and the specific types of amino acids and reducing sugars present in the food matrix. The formation of alkylpyrazines involves the condensation of two α-aminocarbonyl intermediates, which are derived from the Strecker degradation of amino acids.

The specific precursors for this compound are likely to be a combination of amino acids that can provide the necessary carbon skeleton. The dimethyl substitution suggests the involvement of amino acids such as alanine, while the isopropyl group points towards valine or leucine as potential precursors.

The Maillard Reaction: A Simplified Overview

The Maillard reaction can be broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori or Heyns rearrangement to form ketosamines or aldosamines.

-

Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns products to form a variety of reactive intermediates, including dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl. Strecker degradation of amino acids by these dicarbonyls produces Strecker aldehydes and α-aminoketones.

-

Final Stage: Condensation and polymerization of the highly reactive intermediates to form a plethora of heterocyclic compounds, including pyrazines, and brown nitrogenous polymers and copolymers known as melanoidins.

Caption: Simplified Maillard reaction pathway leading to pyrazine formation.

Natural Occurrence in Food Products

While specific quantitative data for this compound is not extensively documented in publicly available literature, its presence can be inferred in a variety of foods where the necessary precursors and processing conditions exist. Based on the known occurrences of other alkylpyrazines, it is likely to be found in:

-

Roasted and Baked Goods: The high temperatures used in roasting coffee beans, cocoa beans, nuts (such as peanuts and hazelnuts), and baking bread provide the ideal environment for the Maillard reaction to generate a complex array of pyrazines.

-

Cooked Meats: The cooking of meat, particularly grilling, roasting, and frying, leads to the formation of numerous flavor compounds, including pyrazines, which contribute to the characteristic savory and roasted notes.

-

Fermented Products: Some microorganisms are capable of producing pyrazines as part of their metabolic processes.[4] Therefore, fermented foods such as certain types of cheese, soy sauce, and alcoholic beverages may contain this compound.

| Food Category | Potential Presence of this compound | Key Precursors |

| Roasted Foods | Coffee, Cocoa, Nuts (Peanuts, Hazelnuts) | Amino acids (Alanine, Valine, Leucine), Reducing Sugars |

| Baked Goods | Bread, Crackers, Pretzels | Amino acids (Alanine, Valine, Leucine), Reducing Sugars |

| Cooked Meats | Beef, Pork, Chicken | Amino acids (Alanine, Valine, Leucine), Reducing Sugars |

| Fermented Products | Cheese, Soy Sauce, Whiskey | Microbial metabolism of amino acids |

Sensory Properties and Flavor Contribution

The sensory characteristics of this compound are not explicitly detailed in many flavor databases. However, based on its chemical structure and the known organoleptic properties of similar alkylpyrazines, it is anticipated to contribute to the following aroma profiles:

-

Nutty and Roasted: The alkyl substitutions on the pyrazine ring are strongly associated with nutty, roasted, and toasted aromas.

-

Earthy: Some pyrazines also impart earthy or potato-like notes.

-

Cocoa-like: The combination of methyl and larger alkyl groups can evoke cocoa or chocolate-like aromas.

The overall flavor impact of this compound in a food product will depend on its concentration, the presence of other flavor compounds, and the food matrix itself.

Analytical Methodologies for Detection and Quantification

The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques due to its volatility and often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for pyrazine analysis.

Sample Preparation and Extraction

The choice of extraction method is critical for isolating volatile and semi-volatile compounds like pyrazines from the food matrix while minimizing interference from non-volatile components.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and relatively simple technique for extracting volatile compounds from the headspace of a sample. The choice of fiber coating is crucial for efficient trapping of pyrazines.

-

Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analytes between the sample (usually in a liquid form) and an immiscible organic solvent.

-

Simultaneous Distillation-Extraction (SDE): A more rigorous method suitable for a wide range of volatile compounds, but it can be time-consuming and may lead to artifact formation.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC provides high-resolution separation of volatile compounds, while MS allows for their identification based on their mass spectra and fragmentation patterns.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines GC with sensory analysis, allowing for the identification of odor-active compounds by a trained panelist.

Caption: A typical analytical workflow for pyrazine analysis in food.

Experimental Protocol: HS-SPME-GC-MS for the Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a solid food matrix. Optimization will be required for specific sample types.

1. Sample Preparation: a. Homogenize a representative portion of the food sample to a fine powder or paste. b. Accurately weigh a specific amount (e.g., 1-5 g) of the homogenized sample into a headspace vial. c. Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a related pyrazine) for accurate quantification. d. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes. e. Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Extraction: a. Place the vial in a heating block or autosampler incubator and equilibrate at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation. b. Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes).

3. GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber in the hot GC injection port (e.g., 250 °C). b. Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column). c. Use a temperature program that allows for good resolution of the target pyrazine from other volatile compounds. d. Operate the mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

4. Data Analysis and Quantification: a. Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. b. Quantify the compound by creating a calibration curve using standards of known concentrations and the internal standard.

Conclusion and Future Perspectives

This compound is a subtle yet significant contributor to the flavor profiles of many important food products. While direct research on this specific compound is not as extensive as for other pyrazines, this guide has provided a comprehensive overview based on established principles of flavor chemistry and analytical science. Further research is warranted to precisely quantify its occurrence in a wider range of foods and to fully elucidate its sensory impact. Such studies will undoubtedly enhance our understanding of food flavor and provide valuable insights for the food industry in optimizing processing conditions to achieve desired flavor profiles.

References

-

The Good Scents Company. (n.d.). 2,3-dimethyl-5-isopropyl pyrazine. Retrieved from [Link]

- Kuo, M. C., & Ho, C. T. (1992). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Journal of Agricultural and Food Chemistry, 40(7), 1195-1198.

-

The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146). Retrieved from [Link]

- Burdock, G. A. (2009). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 47(2), 269-273.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 268.

- Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 42(12), 2870-2874.

- Hwang, H. I., et al. (1993). Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. Journal of Agricultural and Food Chemistry, 41(11), 2106-2109.

- Google Patents. (n.d.). CN102002006B - Method for preparing 2,3-dimethyl pyrazine.

- Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.

- Google Patents. (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.

-

The Good Scents Company. (n.d.). 2-ethyl-3,5(or 6)-dimethyl pyrazine. Retrieved from [Link]

- Ito, H., et al. (1978). Formation of pyrazines by bacteria. Journal of Agricultural and Food Chemistry, 26(6), 1432-1434.

- Mayer, F., & Czerny, M. (2021). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 69(4), 1339-1348.

-

The Good Scents Company. (n.d.). 2,3-dimethyl-5-propylpyrazine. Retrieved from [Link]

- Yu, A. N., et al. (2012). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. Food Chemistry, 134(2), 865-871.

-

NIST. (n.d.). Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl-3-isopropyl pyrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.

Sources

The Discovery of 2,3-Dimethyl-5-isopropylpyrazine: A Technical Guide for Researchers

Introduction: The Aromatic World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor profiles of a vast array of cooked and fermented foods.[1][2][3][4] Their sensory impact is significant, often imparting desirable nutty, roasted, toasted, and baked aromas.[2][3] The formation of many of these flavor-active pyrazines is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] This guide delves into the discovery and scientific understanding of a specific member of this family: 2,3-Dimethyl-5-isopropylpyrazine. While a singular, seminal publication marking its initial discovery remains elusive in the annals of flavor chemistry, its identification is intrinsically tied to the broader exploration of volatile compounds in roasted foods, particularly peanuts. This document will, therefore, frame its discovery within this context, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Context of Discovery: Unraveling the Aroma of Roasted Foods

The quest to understand the chemical basis of food flavors intensified in the mid-20th century with the advent of advanced analytical techniques. Early investigations into the volatile components of roasted foods consistently pointed towards pyrazines as key contributors to their characteristic aromas. While it is challenging to pinpoint the exact first report, a significant body of work on the volatile compounds of roasted peanuts emerged, identifying numerous pyrazine derivatives. For instance, research by Ho et al. (1982) identified a total of 131 volatile compounds in roasted peanuts, including several pyrazines, highlighting the complexity of flavor chemistry.[5] Later studies continued to build on this knowledge, employing techniques like supercritical fluid extraction and gas chromatography-mass spectrometry (GC-MS) to identify a range of pyrazines in roasted peanuts, including various dimethyl- and ethyl-substituted derivatives.[6][7] It is within this extensive body of research on roasted food volatiles that this compound was first identified.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₄N₂ | PubChem |

| Molecular Weight | 150.22 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company |

| Boiling Point | 206-207 °C at 760 mmHg (estimated) | The Good Scents Company |

| CAS Number | 40790-21-4 | PubChem |

Sensory Profile: The Olfactory Signature

While specific sensory data for this compound is not extensively documented, its olfactory profile can be inferred from the characteristics of structurally similar pyrazines. Isopropylpyrazines are known to contribute green, nutty, and even minty or honey-like notes. The presence of two methyl groups would likely add roasted and nutty dimensions. For example, 2-isopropyl-5-methylpyrazine is described as having a roasted, coffee, nutty, and earthy odor. Therefore, it is reasonable to hypothesize that this compound possesses a complex aroma profile characterized by a combination of roasted, nutty, and potentially green or earthy notes.

Formation and Synthesis: From Maillard Reaction to Laboratory Bench

Natural Formation

The primary route for the natural formation of this compound is the Maillard reaction. This non-enzymatic browning reaction is fundamental to the development of flavor and color in cooked foods. The specific precursors for this pyrazine would be amino acids and a reducing sugar. The isopropyl group likely originates from the amino acid valine, while the dimethyl groups can be derived from alanine or through other fragmentation pathways of sugars and amino acids.

The proposed Maillard reaction pathway for the formation of this compound is illustrated below.

Caption: Proposed Maillard reaction pathway for pyrazine formation.

Chemical Synthesis

While a specific patented synthesis for this compound was not identified, a general and plausible laboratory synthesis can be adapted from established methods for alkylpyrazine synthesis. A common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

Proposed Synthesis Workflow:

Caption: A plausible chemical synthesis workflow for the target pyrazine.

Experimental Protocol: A General Approach to Alkylpyrazine Synthesis

The following protocol outlines a general procedure for the synthesis of alkylpyrazines, which can be adapted for this compound.

Materials:

-

2,3-Diaminobutane

-

3-Methyl-2-oxobutanal (or its precursor)

-

An appropriate solvent (e.g., ethanol, methanol)

-

An oxidizing agent (e.g., air, manganese dioxide)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminobutane in the chosen solvent.

-

Addition of Dicarbonyl: Slowly add 3-methyl-2-oxobutanal to the solution at room temperature with continuous stirring. The reaction is often exothermic, so controlled addition is crucial.

-

Condensation: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to facilitate the condensation reaction and formation of the dihydropyrazine intermediate.

-

Oxidation: Cool the reaction mixture. The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the solution or by adding an oxidizing agent like manganese dioxide and stirring at room temperature or with gentle heating.

-

Work-up and Purification: After the oxidation is complete, filter the reaction mixture to remove any solid residues. The solvent is then removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Analytical Characterization: Identifying the Molecule

The identification and quantification of this compound in complex food matrices or synthetic mixtures are primarily achieved through gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used for the separation of volatile pyrazines.

-

Injection: Splitless or split injection can be employed depending on the concentration of the analyte.

-

Temperature Program: A programmed temperature ramp is used to effectively separate the components of the mixture.

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating a reproducible mass spectrum.

-

Fragmentation Pattern: The mass spectrum of this compound will exhibit a characteristic fragmentation pattern, including the molecular ion peak (M+) at m/z 150, and fragment ions corresponding to the loss of methyl and isopropyl groups.

Workflow for GC-MS Analysis:

Caption: A standard workflow for the GC-MS analysis of pyrazines.

Applications and Future Perspectives

This compound, like other alkylpyrazines, finds its primary application as a flavoring agent in the food industry. Its roasted and nutty aroma makes it a valuable component in the formulation of flavors for a wide range of products, including snacks, baked goods, and savory dishes.

The study of pyrazines continues to be an active area of research. Future investigations may focus on:

-

Precise Sensory Characterization: Conducting detailed sensory panel studies to precisely define the odor and taste profile of pure this compound and determine its flavor threshold.

-

Optimization of Synthesis: Developing more efficient and sustainable synthetic routes, potentially through biocatalysis or fermentation, to meet the growing demand for natural flavor ingredients.

-

Biological Activity: Exploring potential biological activities of this pyrazine, as some pyrazines have been shown to possess physiological effects.

Conclusion

The discovery of this compound is a testament to the intricate and fascinating world of flavor chemistry. While its initial identification is woven into the broader narrative of exploring the volatile compounds of roasted foods, its significance as a contributor to desirable nutty and roasted aromas is clear. A comprehensive understanding of its formation through the Maillard reaction, coupled with robust methods for its synthesis and analytical characterization, provides researchers and industry professionals with the tools to harness its potential in creating appealing and authentic flavor experiences. Further research will undoubtedly continue to unveil new facets of this and other important flavor molecules.

References

- Ho, C. T., Lee, M. H., & Chang, S. S. (1982). Isolation and Identification of Volatile Compounds from Roasted Peanuts. Journal of Food Science, 47(1), 127-133.

- Leunissen, M., Davidson, V. J., & Kakuda, Y. (1996). Analysis of Volatile Flavor Components in Roasted Peanuts Using Supercritical Fluid Extraction and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(9), 2694-2699.

- Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.

- Mortzfeld, F. B., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000085.

- Leunissen, M., Davidson, V. J., & Kakuda, Y. (1996). Analysis of Volatile Flavor Components in Roasted Peanuts Using Supercritical Fluid Extraction and Gas Chromatography−Mass Spectrometry.

- Maga, J. A., & Sizer, C. E. (1973). Pyrazines in Foods. A Review. Journal of Agricultural and Food Chemistry, 21(1), 22-30.

- Gianturco, M. A., Giammarino, A. S., & Friedel, P. (1966). Volatile Constituents of Coffee. Pyrazines and Other Compounds.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry.

- Ayseli, M. T., Kruma, Z., & Laukaleja, A. (2022). Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee.

- Caporaso, N., Genovese, A., Canela, H., & Sacchi, R. (2018). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Molecules, 23(7), 1756.

- Exploring Pyrazines: The Science Behind Food Flavors and Aromas. (n.d.).

- Rizzi, G. P. (1988). The biogenesis of food‐related Pyrazines.

- Bondarovich, H. A., Friedel, P., Krampl, V., Renner, J. A., Shephard, F. W., & Gianturco, M. A. (1967). Volatile constituents of coffee. Pyrazines and other compounds. Journal of Agricultural and Food Chemistry, 15(6), 1093-1099.

- Ghani, N. H. A., Yu, W., & Bingol, G. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds.

- Mortzfeld, F. B., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library.

- Farmaceutici, F. (1986). A process for the preparation of pyrazine derivatives.

- CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google P

- Maga, J. A., & Sizer, C. E. (1973). Pyrazines in Foods. AMiner.

- Exploring Pyrazines: The Science Behind Food Flavors and Aromas. (n.d.).

- Bağdat, Ş., & Nomak, A. (2024). Microbial Productıon of Pyrazines (Nutty and Roasted Flavors).

- Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4885.

- Farmaceutici, F. (1983). A process for the preparation of pyrazine derivatives.

- CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google P

- CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google P

Sources

Olfactory and sensory properties of 2,3-Dimethyl-5-isopropylpyrazine

An In-Depth Technical Guide to the Olfactory and Sensory Properties of 2,3-Dimethyl-5-isopropylpyrazine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds renowned for their significant contribution to the flavor and aroma of a vast array of cooked and processed foods. Formed primarily through the Maillard reaction, this specific alkylpyrazine imparts characteristic nutty, roasted, and earthy sensory notes, making it a crucial component in the flavor profiles of products like roasted nuts, coffee, and cocoa. This guide provides a comprehensive technical overview of its physicochemical properties, olfactory characteristics, natural formation pathways, and the analytical and sensory methodologies essential for its characterization. It is intended for researchers, flavor chemists, and product development professionals seeking to understand and leverage the sensory impact of this potent aroma compound.

Introduction: The Role of Pyrazines in Flavor Chemistry

Pyrazines are nitrogen-containing heterocyclic compounds that are fundamental to the science of flavor.[1][2] While thousands of volatile compounds contribute to the aroma of food, alkylpyrazines are particularly significant for the desirable "roasted," "toasted," and "nutty" characteristics developed during thermal processing.[3][4] Their formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[4][5] This reaction is responsible for the color, aroma, and flavor of most processed foods.[3][4] Understanding the specific sensory properties and formation mechanisms of individual pyrazines, such as this compound, is critical for controlling and optimizing flavor in food production and for the development of novel flavor ingredients.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation for its effective analysis and application. These properties influence its volatility, solubility, and behavior in chromatographic systems.

| Property | Value | Source |

| IUPAC Name | 2,3-dimethyl-5-propan-2-ylpyrazine | PubChem[6] |

| Synonyms | 2,3-dimethyl-5-isopropyl pyrazine | The Good Scents Company[7] |

| CAS Number | 40790-21-4 | PubChem[6] |

| Molecular Formula | C₉H₁₄N₂ | PubChem[6] |

| Molecular Weight | 150.22 g/mol | Calculated from Formula |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[7] |

| Boiling Point | 206.00 to 207.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[7] |

| Flash Point | 171.00 °F (77.00 °C) (estimated) | The Good Scents Company[7] |

| Solubility | Soluble in alcohol; Water solubility 564.9 mg/L @ 25 °C (est) | The Good Scents Company[7] |

Olfactory and Sensory Profile

The primary significance of this compound lies in its potent and distinct sensory characteristics. While specific organoleptic descriptions for this isomer are not extensively detailed in public literature, its profile can be inferred from its structural class (alkylpyrazines) and related compounds.

-

Aroma Profile : Alkylpyrazines are archetypal "roasted" compounds. The sensory profile of this compound is expected to be in the family of nutty, roasted, cocoa, earthy, and possibly woody notes . Related compounds like 2-ethyl-3,(5 or 6)-dimethylpyrazine possess a characteristic roasted odor reminiscent of roasted cocoa or nuts.[8] 2,3-Dimethylpyrazine is described as having nutty, peanut butter, caramel, meat, coffee, and cocoa notes.[9]

Natural Occurrence and Formation Mechanism

Natural Occurrence

Substituted pyrazines are ubiquitous in thermally processed foods. They have been identified in a wide range of products, including:

-

Roasted nuts (filberts, pecans)[1]

-

Baked goods (bread, crispbread)[1]

-

Roasted barley and malt[1]

-

Cooked meats[9]

-

French fries and baked potatoes[1]

Formation via the Maillard Reaction

The primary pathway for the formation of this compound is the Maillard reaction.[5] This process begins with the condensation of an amino group (from an amino acid) and a carbonyl group (from a reducing sugar).[4] The subsequent series of reactions, including Strecker degradation, generates α-aminoketones, which are key intermediates for pyrazine synthesis. The condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The specific substituents on the ring are determined by the precursor amino acids and sugars.

Caption: Simplified pathway for alkylpyrazine formation via the Maillard reaction.

Analytical and Sensory Methodologies

Characterizing a potent aroma compound like this compound requires a combination of advanced instrumental analysis and systematic sensory evaluation.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like pyrazines.[11][12]

Experimental Protocol: GC-MS Analysis of Pyrazines in a Food Matrix

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Accurately weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).

-

Seal the vial tightly with a PTFE/silicone septum.

-

Equilibrate the sample in a heating block at 60-80°C for 15-30 minutes with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 20-40 minutes to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Retract the SPME fiber and immediately insert it into the hot GC inlet (250°C) for thermal desorption for 3-5 minutes.

-

Gas Chromatograph Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[12]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: Start at 40°C, hold for 2 min, ramp at 5-10°C/min to 250°C, and hold for 5 min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with an authentic chemical standard and library data (e.g., NIST).[12]

-

Quantify the compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Gas Chromatography-Olfactometry (GC-O) links instrumental data with human sensory perception, allowing scientists to identify which specific compounds in a complex mixture are responsible for the aroma.[13]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. ymdb.ca [ymdb.ca]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H14N2 | CID 528109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-dimethyl-5-isopropyl pyrazine, 40790-21-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-dimethyl pyrazine, 5910-89-4 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological and Safety Data of 2,3-Dimethyl-5-isopropylpyrazine

Introduction: Navigating Data Gaps in Flavor Safety Assessment

2,3-Dimethyl-5-isopropylpyrazine is a heterocyclic aromatic compound that contributes to the desirable nutty, roasted, and cocoa-like flavor profiles of many cooked and processed foods. As a member of the alkylpyrazine family, it is utilized by the food industry to impart or enhance these specific sensory characteristics. For researchers, scientists, and professionals in drug development and food science, a thorough understanding of the toxicological profile of such additives is paramount to ensuring consumer safety and regulatory compliance.

A significant challenge in the safety assessment of many specialty flavoring agents, including this compound, is the absence of a complete, substance-specific toxicological dataset. Economic and ethical considerations often preclude extensive animal testing for every individual compound, especially for those used at very low dietary concentrations. This guide addresses this data gap by elucidating the established, scientifically robust methodologies that regulatory bodies and industry experts employ to ensure safety. We will explore the foundational principles of metabolic fate, the logic of the read-across approach , and the application of the Threshold of Toxicological Concern (TTC) . By synthesizing data from structurally similar and metabolically related pyrazine derivatives, a comprehensive and reliable safety profile for this compound can be confidently established.

The Scientific Rationale for a Group-Based Safety Assessment

The cornerstone of the safety evaluation for many alkylpyrazines is the understanding that they form a cohesive chemical group with predictable biological behavior. This predictability is rooted in their shared metabolic pathways.

Metabolic Fate: The Common Pathway of Alkylpyrazines

Upon ingestion, alkylpyrazines are not inert. The mammalian metabolic system, primarily through hepatic enzymes, recognizes the alkyl side-chains as targets for oxidation. This process is a consistent and well-documented detoxification pathway. Human and rodent studies have demonstrated that the methyl, ethyl, and isopropyl groups on the pyrazine ring are oxidized to their corresponding carboxylic acids.[1][2][3][4] These more polar metabolites are then readily excreted in the urine.[2][4] This common metabolic cascade means that the systemic exposure is to a predictable group of metabolites, which is a critical justification for grouping these substances for toxicological assessment.

Caption: General metabolic pathway of alkylpyrazines in mammals.

The Read-Across Approach: Leveraging Data from Analogs

The read-across approach is a cornerstone of modern toxicology and chemical risk assessment.[5][6][7][8][9] It is a scientifically justified method that uses toxicological data from a well-studied substance (the "source" or "analog") to predict the toxicity of a structurally similar substance with limited data (the "target"). The validity of a read-across argument hinges on demonstrating similarity in chemical structure, physicochemical properties, and, most importantly, metabolic pathways.[5] Given the common metabolic fate of alkylpyrazines, this approach is particularly well-suited for this class of compounds. Regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) routinely use this approach for the safety assessment of flavoring agents.[10][11][12][13][14]

Caption: Logical framework of the read-across approach.

The Threshold of Toxicological Concern (TTC): A Pragmatic Approach for Low-Exposure Substances

The TTC is a risk assessment principle that establishes a human exposure threshold for chemicals below which there is a very low probability of adverse health effects, even in the absence of substance-specific toxicity data.[15][16][17][18] This approach is particularly valuable for flavoring substances, which are typically consumed in very small amounts.[15] Chemicals are categorized into one of three "Cramer classes" based on their chemical structure, which predicts their likely toxicity.[16]

-

Cramer Class I: Substances with simple structures and efficient metabolic pathways, suggesting a low order of toxicity. (TTC: 1800 µ g/person/day )

-

Cramer Class II: Substances with structures that are less innocuous than Class I but lack the structural features of Class III. Alkylpyrazines are typically assigned to this class.[19][20] (TTC: 540 µ g/person/day )

-

Cramer Class III: Substances with structural features that permit no strong presumption of safety or may even suggest significant toxicity. (TTC: 90 µ g/person/day )

If the estimated daily intake of a substance is below the TTC for its structural class, it is considered to present no appreciable health risk.[18]

Toxicological Profile: A Synthesis of Read-Across Data

The following sections summarize the toxicological data for key endpoints, derived from structural analogs of this compound.

Acute Oral Toxicity

Acute toxicity studies provide information on the potential adverse effects of a single, high-dose exposure to a substance. The median lethal dose (LD50) is the statistically estimated dose that would be fatal to 50% of a test population. Data from a close structural analog indicates that pyrazines have a low order of acute toxicity.

| Table 1: Acute Oral Toxicity Data for a Surrogate Pyrazine Derivative | |||

| Chemical Name | CAS Number | Species | LD50 (mg/kg bw) |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 27043-05-6 | Rat | 460[1][3] |

Genotoxicity and Mutagenicity

Genotoxicity assays are critical for identifying substances that can cause damage to genetic material (DNA), potentially leading to mutations and cancer. The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for mutagenic potential.[21]

Available data on several pyrazine analogs consistently show a lack of mutagenic activity in these bacterial assays.[1][3] For instance, 2,3,5-trimethylpyrazine was found to be non-mutagenic in a comprehensive Ames test conducted according to OECD Guideline 471.[19] Furthermore, it did not induce micronuclei in an in vitro mammalian cell assay, indicating it is not clastogenic (does not cause chromosomal damage).[19][20] This lack of genotoxic alert is a key finding that supports the overall safety of this chemical class.

This protocol provides a standardized method for evaluating the mutagenic potential of a chemical.

-

Principle: The test uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine), meaning they cannot synthesize it and require it in their growth medium.[21][22][23] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a medium lacking that amino acid.[23][24]

-

Test System: A minimum of five bacterial strains are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102, to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Because many chemicals only become mutagenic after being metabolized by the liver, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[22]

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and (if used) S9 mix are combined in molten top agar.

-

This mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative (solvent) control plates. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the background rate.

Caption: Workflow for the OECD TG 471 Bacterial Reverse Mutation (Ames) Test.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are essential for determining the potential health hazards from long-term, low-level exposure. These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.

For many pyrazine flavoring agents, specific 90-day studies are not available. In these cases, safety is confirmed by demonstrating that the estimated daily intake is well below the TTC for a Cramer Class II substance.[19][20] However, robust 90-day studies have been conducted on the close analog 2-ethyl-3,(5 or 6)-dimethylpyrazine, providing valuable data for read-across.

| Table 2: Subchronic (90-Day) Oral Toxicity Data for a Surrogate Pyrazine Derivative | ||||

| Chemical Name | CAS Number | Species | Study Duration | NOAEL (mg/kg bw/day) |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 27043-05-6 | Rat | 90-day | 12.5[1][3] |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | 27043-05-6 | Rat | 90-day | 17 (male), 18 (female)[1][3] |

These NOAELs are orders of magnitude higher than the estimated daily intake of any individual pyrazine from its use as a flavoring agent.

This guideline details the procedure for evaluating the subchronic oral toxicity of a chemical.[25][26][27][28][29]

-

Principle: The test substance is administered orally on a daily basis to several groups of rodents at a minimum of three dose levels for 90 days. A control group receives the vehicle only.[27]

-

Test System: The preferred species is the rat.[25][27] Each group should consist of at least 10 males and 10 females.

-

Dose Selection: Dose levels are selected based on results from acute or 28-day toxicity studies. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.

-

Administration: The substance is typically administered by oral gavage, in the diet, or in drinking water, seven days a week.[25]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of red and white blood cells, platelets, electrolytes, liver enzymes, kidney function markers, etc.

-

Ophthalmology: Eye examinations are performed before and after the study.

-

-

Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, organs are weighed, and tissues from all major organs are preserved for histopathological examination (microscopic analysis).

-

Endpoint: The primary endpoint is the determination of the NOAEL.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Read-across – State of the art and next level! - ToxMinds [toxminds.com]

- 6. Internationalization of read-across as a validated new approach method (NAM) for regulatory toxicology [pubmed.ncbi.nlm.nih.gov]

- 7. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 8. Read Across Approach… | Bibra Toxicology Advice and Consulting [bibra-information.co.uk]

- 9. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 10. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 11. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 13. WHO | JECFA [apps.who.int]

- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 15. Frontiers | Application of the Threshold of Toxicological Concern (TTC) in Food Safety: Challenges and Opportunities [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Determining the Applicability of Threshold of Toxicological Concern Approaches to Substances Found in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Threshold of toxicological concern | EFSA [efsa.europa.eu]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 21. The bacterial reverse mutation test | RE-Place [re-place.be]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. ask-force.org [ask-force.org]

- 26. oecd.org [oecd.org]

- 27. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 28. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 29. Repeated dose toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

2,3-Dimethyl-5-isopropylpyrazine CAS number and molecular formula

This guide provides a comprehensive technical overview of 2,3-Dimethyl-5-isopropylpyrazine, a significant heterocyclic aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, formation pathways, analytical methodologies, and its emerging significance in pharmacology.

Core Chemical Identity

This compound is a substituted pyrazine that plays a crucial role in the flavor and aroma profiles of many cooked and roasted foods. Understanding its fundamental identifiers is the first step in any scientific investigation.

| Identifier | Value | Source |

| CAS Number | 40790-21-4 | [1][2] |

| Molecular Formula | C9H14N2 | [1] |

| IUPAC Name | 2,3-dimethyl-5-propan-2-ylpyrazine | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Synonyms | 5-isopropyl-2,3-dimethylpyrazine, Pyrazine, 2,3-dimethyl-5-(1-methylethyl)- | [1][2] |

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of a molecule dictate its applications, particularly in the flavor and fragrance industry, and influence its behavior in biological systems.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid (estimated) | [2] |

| Boiling Point | 206.00 to 207.00 °C at 760 mm Hg (estimated) | [2] |

| Flash Point | 171.00 °F (77.00 °C) (estimated) | [2] |

| Solubility | Soluble in alcohol; Water solubility estimated at 564.9 mg/L at 25 °C | [2] |

| Odor Profile | Pyrazines are known for nutty, roasted, and toasted aromas. The specific profile of this compound contributes to the sensory character of foods. | [3][4] |

Mechanism of Formation: The Maillard Reaction

This compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of non-enzymatic browning reactions.[3][5] This process is fundamental to the development of flavor and color in cooked foods.

The core mechanism involves the reaction between a reducing sugar and an amino acid. The formation of the pyrazine ring and its specific alkyl substituents is dependent on the nature of the initial reactants.

Key Mechanistic Steps:

-

Condensation: A reducing sugar (e.g., glucose) reacts with an amino acid to form a Schiff base.

-

Rearrangement: The Schiff base undergoes rearrangement to form an Amadori or Heyns product.

-

Degradation: The Amadori/Heyns products degrade into highly reactive dicarbonyl compounds and α-aminoketones through Strecker degradation.[6]

-

Condensation & Cyclization: Two α-aminoketone molecules condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring.

The specific substitution pattern of this compound arises from the reaction of specific precursors. For instance, the dimethyl groups can originate from amino acids like alanine, while the isopropyl group can be derived from valine or leucine.

Caption: Generalized pathway for pyrazine formation via the Maillard reaction.

Synthesis and Manufacturing

While this compound is a significant natural flavor component, chemical synthesis is necessary for its use as a commercial flavoring agent. The general synthetic strategy for alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

For this compound, a plausible, though not specifically cited, synthetic route would involve the reaction of 1,2-diaminopropane with 3-methyl-2,4-pentanedione, followed by an oxidation step. Patent literature describes similar syntheses for related compounds like 2,3-dimethylpyrazine, often starting from precursors like 2,3-butanediol or through the dehydrogenation of a dihydropyrazine intermediate.[7][8]

Caption: A conceptual workflow for the chemical synthesis of alkylpyrazines.

Analytical Methodologies

The accurate identification and quantification of this compound, especially in complex food matrices, is critical for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the predominant analytical technique.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is highly effective for the analysis of volatile and semi-volatile compounds like pyrazines from food samples.

-

Sample Preparation: A known quantity of the food sample is placed in a sealed headspace vial. An internal standard may be added for quantification.

-

Extraction: The vial is heated to a specific temperature to promote the release of volatile compounds into the headspace. An SPME fiber (e.g., with a DVB/CAR/PDMS coating) is exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and Analysis: The SPME fiber is retracted and inserted into the heated injection port of a gas chromatograph. The adsorbed analytes are thermally desorbed onto the GC column.

-

Chromatographic Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a DB-5ms column).

-

Mass Spectrometric Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.

Data Interpretation:

-

Retention Index (RI): Due to the similarity in mass spectra among pyrazine isomers, a definitive identification often requires the use of retention indices.[9] These values, calculated relative to a series of n-alkanes, are more robust than simple retention times. For this compound, the Kovats retention index has been reported as 1112 on a standard non-polar column.[1]

-

Mass Spectrum: The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 150) and other fragment ions, which aids in structural confirmation.

Safety and Toxicology

Pyrazine derivatives are widely consumed as part of the daily diet through cooked foods.[4] Regulatory bodies have assessed the safety of numerous pyrazines used as flavoring agents.

-

General Assessment: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated many pyrazine derivatives and found them to be of no safety concern at their estimated levels of intake.[10][11][12]

-

Toxicological Profile: Most pyrazines are classified as Cramer Class II or III compounds.[10] General toxicological data suggests that at the low levels used in food, they do not pose a significant risk. However, in concentrated form, many pyrazines are classified as irritants to the respiratory system, skin, and eyes.[10][12]

-

Handling Precautions: When handling the pure or concentrated compound in a laboratory or industrial setting, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[13]

Applications and Future Directions

Flavor and Fragrance Industry: The primary application of this compound is as a flavoring agent to impart or enhance nutty and roasted notes in a wide variety of food products, including baked goods, snacks, and beverages.[4]

Drug Development and Pharmacology: The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. While this compound itself is not a therapeutic agent, research into alkylpyrazine derivatives has revealed a range of pharmacological activities:

-

Antimicrobial and Anticancer Properties: Some pyrazine derivatives have shown potential as antimicrobial and anticancer agents.[14][15]

-

Neuroprotective Effects: Tetramethylpyrazine (ligustrazine), a related compound, has been studied for its neuroprotective effects.[14]

-

Antitubercular Activity: The pyrazine-containing drug pyrazinamide is a cornerstone of tuberculosis treatment. Recent research has explored other alkyl-substituted pyrazinamide derivatives for their potential to overcome drug resistance.[16][17]

The exploration of alkylpyrazines, including this compound, as lead compounds or building blocks for novel therapeutics represents a promising avenue for future research. Their established safety profile in the food industry provides a solid foundation for further investigation into their potential pharmacological applications.

References

-

Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). National Institutes of Health (NIH). [Link]

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). National Institutes of Health (NIH). [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (1997). Journal of Food Science. [Link]

-

Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008). PubMed. [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (2016). C&EN Global Enterprise. [Link]

-

Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. (2010). PubMed. [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). MDPI. [Link]

-

PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (2001). INCHEM. [Link]

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2024). ACS Omega. [Link]

-